molecular formula C14H11BrFIO B13982905 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene

2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene

Cat. No.: B13982905
M. Wt: 421.04 g/mol
InChI Key: JLTNHHFAQMCOIJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene is a complex organic compound characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound, followed by nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure consistent quality. The use of automated systems and continuous monitoring can help in optimizing the reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in simpler derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to targeted effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-iodophenol
  • 2-(2-Bromo-4-iodophenoxy)acetic acid
  • 2-(2-Bromo-4-iodophenoxy)ethan-1-ol

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene stands out due to the presence of a fluorine atom, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications where such properties are desired.

Properties

Molecular Formula

C14H11BrFIO

Molecular Weight

421.04 g/mol

IUPAC Name

2-(2-bromo-4-iodophenoxy)-5-fluoro-1,3-dimethylbenzene

InChI

InChI=1S/C14H11BrFIO/c1-8-5-10(16)6-9(2)14(8)18-13-4-3-11(17)7-12(13)15/h3-7H,1-2H3

InChI Key

JLTNHHFAQMCOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C=C(C=C2)I)Br)C)F

Origin of Product

United States

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